2,3,3-Trimethyl-1-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73922. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

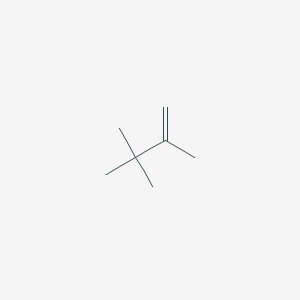

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6(2)7(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYRUAVCWOAHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208123 | |

| Record name | 2,3,3-Trimethylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-56-9 | |

| Record name | 2,3,3-Trimethyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trimethylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Trimethylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3,3-Trimethyl-1-butene from Alkyl Halides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,3-trimethyl-1-butene, a valuable branched alkene, from readily available alkyl halide precursors. Three primary synthetic strategies are explored in-depth: dehydrohalogenation of a tertiary alkyl halide, a Grignard-based approach involving carbonyl addition followed by dehydration, and the Wittig olefination. This document furnishes detailed experimental protocols, quantitative data for reaction parameters and yields, and mechanistic diagrams to facilitate the practical application of these methodologies in a laboratory setting. The presented information is curated for researchers and professionals in the fields of organic synthesis and drug development, aiming to provide a robust resource for the preparation of this specific olefin.

Introduction

This compound, also known as triptene, is a highly branched alkene of significant interest in organic synthesis. Its unique steric and electronic properties make it a useful building block in the construction of complex molecular architectures, including those found in pharmacologically active compounds. The efficient and selective synthesis of this alkene is therefore a topic of practical importance. This guide details three distinct and reliable methods for the preparation of this compound, each starting from an alkyl halide precursor. The methodologies discussed are dehydrohalogenation, a Grignard-based synthesis, and the Wittig reaction. Each section provides a theoretical background, a detailed experimental protocol, and a summary of key reaction parameters.

Dehydrohalogenation of 2-Halo-2,3,3-trimethylbutane

Dehydrohalogenation is a classic elimination reaction for the synthesis of alkenes from alkyl halides. The regiochemical outcome of this reaction is highly dependent on the steric bulk of the base employed. While small bases typically favor the formation of the more substituted (Zaitsev) alkene, sterically hindered bases promote the formation of the less substituted (Hofmann) alkene. To synthesize this compound, the Hofmann product, from a suitable tertiary alkyl halide, the use of a bulky base is essential.

Reaction Principle

The dehydrohalogenation of 2-halo-2,3,3-trimethylbutane (e.g., 2-bromo- or 2-chloro-2,3,3-trimethylbutane) with a bulky base, such as potassium tert-butoxide, proceeds via an E2 mechanism. The large size of the base preferentially abstracts a proton from the sterically more accessible primary carbon, leading to the formation of the terminal alkene, this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,3-Trimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-1-butene, also known as triptene, is a highly branched aliphatic alkene. Its unique structural characteristics, particularly the presence of a bulky tert-butyl group adjacent to a double bond, impart distinct physical and chemical properties that are of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical Properties

The physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental setups.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Triptene, 1-Methyl-1-tert-butylethylene | |

| CAS Number | 594-56-9 | [2][3] |

| Molecular Formula | C₇H₁₄ | [2][3] |

| Molecular Weight | 98.19 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | |

| SMILES String | CC(=C)C(C)(C)C | [2] |

| InChI Key | AUYRUAVCWOAHQN-UHFFFAOYSA-N | [2] |

Quantitative Physical and Thermochemical Data

| Property | Value | Conditions |

| Melting Point | -110 °C to -109.85 °C | |

| Boiling Point | 78-80 °C | at 1 atm |

| Density | 0.705 g/mL | at 25 °C |

| Refractive Index | 1.402 | at 20 °C |

| Vapor Pressure | 190 mmHg | at 37.7 °C |

| Vapor Density | 3.39 (vs air) | |

| Flash Point | -17 °C | Closed cup |

| Autoignition Temp. | 375 °C (707 °F) | |

| Critical Temperature | 241 °C | |

| Critical Pressure | 23.2 atm | |

| Critical Volume | 470.28 mL/mol | |

| Std. Enthalpy of Combustion (liquid) | -4637.70 ± 1.20 kJ/mol | |

| Std. Enthalpy of Vaporization | 32.1 - 34.3 kJ/mol |

Chemical Properties and Reactivity

Due to the steric hindrance provided by the tert-butyl group, this compound exhibits specific reactivity patterns, particularly in addition reactions across the double bond.

Synthesis

A common laboratory synthesis for this compound is the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol. The bulky nature of the substituents favors the formation of the terminal alkene (Hofmann-like product) as there are no abstractable protons on the tertiary carbon to form a more substituted internal alkene.[4]

Caption: Synthesis of this compound via alcohol dehydration.

Addition Reactions

-

Halogenation: The reaction with halogens like Br₂ or Cl₂ proceeds via a halonium ion intermediate. Due to steric hindrance, the backside attack of the halide ion occurs, leading to anti-addition products.[5][6]

-

Hydroboration-Oxidation: This two-step reaction adds a hydroxyl group to the less substituted carbon of the double bond, resulting in an anti-Markovnikov product. This is a syn-addition, where the hydrogen and hydroxyl group are added to the same face of the double bond.

-

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., with zinc and water) yields formaldehyde (B43269) and 3,3-dimethyl-2-butanone (pinacolone).

-

Acid-Catalyzed Hydration: While typically leading to Markovnikov addition, the acid-catalyzed hydration of alkenes with structures prone to rearrangement can yield more complex product mixtures. For this compound, this would involve the formation of a secondary carbocation, which would then likely undergo a 1,2-methyl shift to form a more stable tertiary carbocation before the addition of water.

Polymerization

This compound can undergo polymerization, although its bulky nature can influence the polymerization process and the properties of the resulting polymer. Metallocene-based catalysts have been explored for the polymerization of 1-butene (B85601) and its derivatives.[7]

Experimental Protocols

The following sections detail the methodologies for determining some of the key physical properties of this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a volatile liquid like this compound can be accurately determined using simple distillation.[8]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume (e.g., 10-15 mL) of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature range, where the temperature remains constant, is the boiling point.

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.

-

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[9][10][11]

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

Measure the mass of a clean, dry pycnometer (or graduated cylinder).

-

Fill the pycnometer with this compound up to a calibrated mark, ensuring there are no air bubbles.

-

Measure the mass of the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer masses.

-

The density is calculated by dividing the mass of the liquid by its known volume.

-

The measurement should be performed at a constant, recorded temperature.

-

Determination of Flash Point (Closed-Cup Method)

The flash point is determined using a closed-cup tester, which is suitable for volatile liquids.[5][12]

-

Apparatus: Pensky-Martens or a similar closed-cup flash point tester.

-

Procedure:

-

A sample of this compound is placed in the test cup of the apparatus.

-

The cup is sealed with a lid containing an ignition source and an opening.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Spectroscopic Analysis

NMR spectroscopy is used to elucidate the molecular structure.[8][10]

-

Sample Preparation:

-

Dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a clean 5 mm NMR tube. The liquid level should be around 4-5 cm.

-

Cap the NMR tube and wipe the outside clean.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument performs locking and shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

GC-MS is used to determine the purity and identify volatile components.[9][13]

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60 °C and ramping up to 300 °C.

-

Mass Spectrometer: The eluting compounds are ionized (typically by electron impact at 70 eV), and the mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST) for compound identification.

-

Safety and Handling

This compound is a highly flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a valuable compound in organic chemistry with well-defined physical properties and specific chemical reactivity largely governed by steric effects. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for its safe and effective use in a laboratory setting.

References

- 1. 2,3,3-Trimethylbut-1-ene | C7H14 | CID 11669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 594-56-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. WO2002100908A1 - Process for the polymerization of 1-butene - Google Patents [patents.google.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

An In-depth Technical Guide to the Isomers of 2,3,3-Trimethyl-1-butene and their Relative Stabilities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the isomers of 2,3,3-trimethyl-1-butene, a heptene (B3026448) isomer, with a focus on their relative thermodynamic stabilities. Understanding the stability of these isomers is crucial in various fields, including catalyst development, mechanistic studies of organic reactions, and the synthesis of fine chemicals and pharmaceuticals where specific isomeric purity is paramount.

Introduction to Alkene Stability

The stability of an alkene is primarily determined by two key factors: the degree of substitution of the carbon-carbon double bond and the presence of steric strain. Generally, the thermodynamic stability of acyclic alkenes increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This is attributed to hyperconjugation, the stabilizing interaction between the filled C-H σ-orbitals of the alkyl groups and the empty π* antibonding orbital of the double bond. The generally accepted order of stability based on substitution is:

-

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted

Within disubstituted alkenes, trans isomers are typically more stable than cis isomers due to reduced steric strain. Geminal (1,1-disubstituted) alkenes often have stabilities similar to cis-alkenes.

Isomers of this compound (C₇H₁₄)

This compound is a gem-disubstituted alkene. Its isomers include a wide range of other heptenes with varying substitution patterns, from monosubstituted to tetrasubstituted double bonds. To quantitatively assess their relative stabilities, we can compare their standard enthalpies of formation (ΔfH°). A lower (more negative) enthalpy of formation indicates a more stable isomer.

Quantitative Comparison of Isomer Stabilities

The following table summarizes the standard gas-phase enthalpies of formation (ΔfH°(g)) for this compound and a selection of its C₇H₁₄ isomers at 298.15 K. The data has been compiled from the NIST Chemistry WebBook and other sources. Note that for some compounds, the gas-phase enthalpy of formation has been calculated from the liquid-phase value and the enthalpy of vaporization.

| Isomer Name | Structure | Double Bond Substitution | Standard Enthalpy of Formation (ΔfH°(g)), kJ/mol |

| This compound | CH₂=C(CH₃)C(CH₃)₃ | Disubstituted (geminal) | -83.4[1][2] |

| 1-Heptene (B165124) | CH₂=CH(CH₂)₄CH₃ | Monosubstituted | -62.30 |

| (E)-2-Heptene | trans-CH₃CH=CH(CH₂)₃CH₃ | Disubstituted (trans) | -73.2 |

| (Z)-2-Heptene | cis-CH₃CH=CH(CH₂)₃CH₃ | Disubstituted (cis) | -69.1 |

| 2,4-Dimethyl-1-pentene | CH₂=C(CH₃)CH₂CH(CH₃)₂ | Disubstituted (geminal) | -83.6 |

| 2,4-Dimethyl-2-pentene | (CH₃)₂C=CHCH(CH₃)₂ | Trisubstituted | -90.9 |

| 2,3-Dimethyl-2-pentene | (CH₃)₂C=C(CH₃)CH₂CH₃ | Tetrasubstituted | -98.6 |

Note: The gas-phase enthalpy of formation for this compound was calculated using its liquid-phase enthalpy of formation of -117.7 kJ/mol and its enthalpy of vaporization of 34.3 kJ/mol.[1][2]

From the data, a clear trend emerges that aligns with the principles of alkene stability. The tetrasubstituted isomer, 2,3-dimethyl-2-pentene, is the most stable, possessing the most negative enthalpy of formation. The trisubstituted isomer, 2,4-dimethyl-2-pentene, is the next most stable. The disubstituted isomers, including this compound, are less stable, and the monosubstituted 1-heptene is the least stable among this selection.

Experimental Determination of Thermodynamic Stability

The standard enthalpies of formation presented above are typically determined experimentally through bomb calorimetry, which measures the enthalpy of combustion (ΔcH°). The enthalpy of formation can then be calculated using Hess's Law. For volatile liquids like the isomers of heptene, a specific experimental protocol is required.

Experimental Protocol: Bomb Calorimetry for a Volatile Alkene

Objective: To determine the standard enthalpy of combustion of a volatile liquid alkene (e.g., this compound) and calculate its standard enthalpy of formation.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen bomb

-

Crucible (silica or platinum)

-

Pellet press (for solid standards)

-

High-precision digital thermometer (±0.001 K)

-

Ignition unit

-

Oxygen cylinder with pressure regulator

-

Analytical balance (±0.0001 g)

-

Volumetric flasks

-

Gelatin capsules or another suitable container for volatile liquids

Materials:

-

High-purity sample of the volatile alkene

-

Benzoic acid (standard for calibration)

-

High-purity oxygen

-

Distilled water

-

Ignition wire (e.g., platinum or nickel-chromium)

-

Cotton fuse

Procedure:

-

Calorimeter Calibration:

-

The heat capacity of the calorimeter system is determined by combusting a known mass (approximately 1 g) of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.

-

A pellet of benzoic acid is weighed and placed in the crucible.

-

A known length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet. A cotton fuse can be used to ensure ignition.

-

The bomb is assembled, sealed, and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket, and a precise volume of distilled water is added to submerge the bomb.

-

The calorimeter is assembled, and the initial temperature is recorded for a period to establish a baseline.

-

The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

-

The bomb is depressurized, opened, and inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned ignition wire is measured.

-

The heat capacity of the calorimeter is calculated from the known energy of combustion of benzoic acid and the measured temperature change, after correcting for the heat released by the ignition wire and fuse.

-

-

Combustion of the Volatile Alkene:

-

A small, accurately weighed amount of the volatile alkene is encapsulated in a gelatin capsule or a similar container of known mass and enthalpy of combustion. This prevents evaporation of the sample before ignition.

-

The encapsulated sample is placed in the crucible.

-

The same procedure as for the calibration with benzoic acid is followed: the bomb is sealed, filled with oxygen, and the sample is ignited in the calorimeter.

-

The temperature change is recorded.

-

-

Data Analysis:

-

The total heat released during the combustion of the alkene is calculated using the heat capacity of the calorimeter and the corrected temperature change.

-

Corrections are made for the heat of combustion of the gelatin capsule, the ignition wire, and the cotton fuse.

-

The standard enthalpy of combustion (ΔcH°) of the liquid alkene is then calculated per mole.

-

The standard enthalpy of formation of the liquid alkene (ΔfH°(l)) is calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

-

To determine the gas-phase enthalpy of formation (ΔfH°(g)), the standard enthalpy of vaporization (ΔvapH°) of the alkene must be known. This can be determined experimentally (e.g., by calorimetry or from vapor pressure measurements at different temperatures) or obtained from literature. The gas-phase enthalpy of formation is then calculated as: ΔfH°(g) = ΔfH°(l) + ΔvapH°

-

Visualizing Relative Stabilities

The following diagram, generated using the Graphviz DOT language, illustrates the logical relationship between the degree of substitution of the double bond and the relative thermodynamic stability of the C₇H₁₄ isomers, as indicated by their standard enthalpies of formation. More stable isomers are positioned lower on the energy scale.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 2,3,3-Trimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core thermodynamic properties of 2,3,3-trimethyl-1-butene, a branched alkene of interest in various chemical research and development sectors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the interplay of these properties and their determination.

Core Thermodynamic Data

The thermodynamic properties of this compound have been characterized through various experimental and computational methods. A summary of the key quantitative data is presented in the table below for ease of reference and comparison.

| Property | Value | Units | Method | Reference |

| Enthalpy of Combustion (liquid, 298.15 K) | -4637.7 ± 1.2 | kJ/mol | Combustion Calorimetry | Rockenfeller and Rossini, 1961[1] |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -117.7 | kJ/mol | Calculation from ΔcH° | [1] |

| Enthalpy of Vaporization (298.15 K) | 32.1 | kJ/mol | Vapor Pressure Measurement | Camin and Rossini, 1960 |

| Boiling Point (at 1 atm) | 78-80 | °C | Not Specified | [2][3] |

| Melting Point | -109.85 | °C | Not Specified | [3] |

| Vapor Pressure | 190 | mmHg | Not Specified | [2][3] |

| at 37.7 | °C | |||

| Ionization Energy | 9.016 ± 0.007 | eV | Photoelectron Spectroscopy | Masclet, Grosjean, et al., 1973 |

| Density (at 25 °C) | 0.705 | g/mL | Not Specified | [2][4] |

| Refractive Index (at 20 °C) | 1.402 | Not Specified | [2][3] |

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. Below are detailed methodologies for the key experiments cited.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of this compound was determined by Rockenfeller and Rossini (1961) using bomb calorimetry.[1] While the specific operational details for this particular compound are embedded within the original publication, the general protocol for bomb calorimetry with a volatile hydrocarbon is as follows:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a sealed ampoule. This is to prevent premature vaporization.

-

Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless-steel vessel, known as a "bomb." A known length of fuse wire is positioned to ensure ignition.

-

Pressurization: The bomb is sealed and purged with a small amount of high-purity oxygen to remove atmospheric nitrogen, which could form nitric acid upon combustion and affect the results. The bomb is then filled with oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated container called a calorimeter. The system includes a stirrer to ensure uniform water temperature and a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the exact temperature change.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

Determination of Enthalpy of Vaporization from Vapor Pressure Measurements

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. A common experimental approach is the static method:

-

Apparatus: A sample of this compound is placed in a thermostated vessel connected to a pressure measurement device (manometer) and a vacuum line.

-

Degassing: The sample is typically degassed by repeated freeze-pump-thaw cycles to remove any dissolved air that could contribute to the measured pressure.

-

Temperature Control: The temperature of the vessel is precisely controlled and varied in a stepwise manner.

-

Pressure Measurement: At each stable temperature, the system is allowed to reach equilibrium, and the vapor pressure of the substance is recorded.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the integrated form of the Clausius-Clapeyron equation, this plot should yield a straight line. The enthalpy of vaporization (ΔHvap) is then calculated from the slope of this line (slope = -ΔHvap/R, where R is the ideal gas constant).

Visualizations

To better illustrate the relationships between the thermodynamic properties and their experimental determination, the following diagrams are provided.

References

A Technical Guide to the Historical Synthesis of 2,3,3-Trimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of 2,3,3-trimethyl-1-butene, a branched alkene of significant interest in organic synthesis and as a precursor in various chemical industries. This document provides a detailed examination of the seminal works from the early 20th century, focusing on the experimental protocols and quantitative data reported in the primary scientific literature.

Introduction

This compound, also known historically as triptene, is a seven-carbon branched alkene. Its synthesis was a subject of academic and industrial interest in the early to mid-20th century, largely driven by research into hydrocarbon chemistry and the behavior of highly branched organic molecules. The primary historical route to this compound involves a two-step process: the synthesis of the tertiary alcohol, 2,3,3-trimethyl-2-butanol (B1595699) (also known as pinacolyl alcohol), followed by its dehydration. The work of Frank C. Whitmore and his collaborators in the 1930s was pivotal in establishing reliable methods for these transformations.

Core Synthesis Pathways

The historical preparation of this compound predominantly follows a two-stage approach, which is outlined below.

Stage 1: Synthesis of 2,3,3-Trimethyl-2-butanol via Grignard Reaction

The key precursor for the synthesis of this compound is the tertiary alcohol, 2,3,3-trimethyl-2-butanol. Historically, this was efficiently prepared via the Grignard reaction, a powerful carbon-carbon bond-forming reaction.

Experimental Protocol:

The following protocol is based on the work of Whitmore and Evers (1933).

-

Preparation of Methylmagnesium Iodide: In a thoroughly dried flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of methyl iodide in anhydrous ether is then added dropwise to initiate the formation of the Grignard reagent, methylmagnesium iodide. The reaction is typically initiated with a small crystal of iodine and proceeds with gentle refluxing.

-

Reaction with Pinacolone (B1678379): A solution of pinacolone (3,3-dimethyl-2-butanone) in anhydrous ether is slowly added to the prepared Grignard reagent. The reaction is exothermic and is controlled by external cooling to maintain a moderate rate of reflux.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred and then hydrolyzed by pouring it onto a mixture of crushed ice and a dilute acid, such as sulfuric acid or hydrochloric acid, to decompose the magnesium complex and liberate the tertiary alcohol.

-

Workup and Purification: The ether layer is separated, and the aqueous layer is extracted with additional portions of ether. The combined ether extracts are washed with a sodium bisulfite solution (to remove any unreacted iodine), followed by a sodium bicarbonate solution and water. After drying over a suitable drying agent like anhydrous calcium chloride, the ether is removed by distillation. The resulting crude 2,3,3-trimethyl-2-butanol is then purified by fractional distillation.

The Natural Occurrence and Analysis of C7H14 Isomers: A Technical Guide for Researchers

Introduction

Isomers of the chemical formula C7H14, encompassing a diverse range of acyclic alkenes (heptenes) and cyclic alkanes (cycloheptane, methylcyclohexane (B89554), and various dimethylcyclopentanes and ethylcyclopentanes), are found in a variety of natural sources. These volatile organic compounds (VOCs) play significant roles in chemical ecology, acting as signaling molecules in plants and insects. This in-depth technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for the study of C7H14 isomers, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Occurrence of C7H14 Isomers

C7H14 isomers have been identified in a range of biological systems, from the essential oils of aromatic plants to the cuticular hydrocarbons and pheromone blends of insects. The specific isomers and their abundance can vary significantly between species and even between different tissues or developmental stages of the same organism.

Plant Kingdom

In plants, C7H14 isomers are typically components of the complex mixture of volatile organic compounds that constitute their essential oils and floral scents. These compounds can play roles in attracting pollinators, repelling herbivores, and as antimicrobial agents.

-

Cycloheptane (B1346806): This seven-membered cycloalkane has been reported as a constituent of the essential oil of Perilla frutescens, an aromatic plant native to Southeast Asia. It is also naturally present in some crude petroleum deposits.

-

Methylcyclohexane: This cyclic alkane has been identified in the volatile profiles of several plant species, including the prickly pear cactus (Opuntia ficus-indica) and tobacco (Nicotiana tabacum)[1].

-

Heptene Isomers: Various isomers of heptene, including 1-heptene, have been detected in the volatiles of rice (Oryza sativa) and the babassu palm (Attalea speciosa). These unsaturated hydrocarbons can be part of the plant's response to biotic and abiotic stress.

Animal Kingdom

In insects, C7H14 isomers are primarily found as components of their cuticular hydrocarbon (CHC) profiles and as pheromones. CHCs form a waxy layer on the insect's exoskeleton, preventing desiccation and mediating chemical communication. Pheromones are used for a variety of signaling purposes, including mate attraction and aggregation. The specific composition of these hydrocarbon blends is often species-specific and can convey information about an individual's sex, age, and reproductive status.

While the presence of C7H14 isomers in insect CHCs is known, specific quantitative data for individual isomers in particular species is often embedded within broader chemical profile analyses and can be difficult to isolate.

Quantitative Data on C7H14 Isomer Occurrence

The following table summarizes the available quantitative data on the natural occurrence of specific C7H14 isomers. It is important to note that for many reported occurrences, precise quantitative data is not available in the cited literature.

| Isomer | Natural Source | Occurrence Details | Concentration / Relative Abundance (%) | Reference(s) |

| Cycloheptane | Perilla frutescens (L.) Britt. | Essential oil of leaves | Data not available in cited literature | [2] |

| Methylcyclohexane | Opuntia ficus-indica (L.) Mill. | Volatile compounds from fruit | Data not available in cited literature | [1] |

| Nicotiana tabacum L. | Plant metabolite | Data not available in cited literature | [1] | |

| 1-Heptene | Oryza sativa L. | Volatile organic compound | Data not available in cited literature | |

| Attalea speciosa Mart. ex Spreng. | Plant metabolite | Data not available in cited literature | ||

| Heptene (isomers not specified) | Rice (Oryza sativa) | Volatile compounds | Detected, but not quantified in the cited study | [3] |

Note: The lack of specific quantitative data in readily accessible literature highlights a gap in the current research on the precise abundance of these specific isomers in many natural sources.

Experimental Protocols

The identification and quantification of C7H14 isomers from natural sources primarily rely on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). The choice of extraction method is critical and depends on the matrix and the volatility of the target compounds.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

This method is suitable for the analysis of volatile and semi-volatile organic compounds from plant materials.

1. Sample Preparation:

- Fresh plant material (e.g., leaves, flowers) is weighed (typically 0.5-2.0 g) and placed in a headspace vial (e.g., 20 mL).

- For quantitative analysis, an internal standard (e.g., a known concentration of a C8-C20 alkane not present in the sample) is added.

- The vial is sealed with a PTFE/silicone septum.

2. Headspace Extraction:

- The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

- An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 30-60 minutes) with continued heating and agitation.

3. GC-MS Analysis:

- The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS.

- The analytes are thermally desorbed from the fiber onto the GC column.

- GC Conditions (Example):

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Temperature Program: Initial temperature of 40 °C held for 2 min, ramped to 250 °C at a rate of 5 °C/min, and held for 5 min.

- Injector Temperature: 250 °C (splitless mode).

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Source Temperature: 230 °C.

4. Data Analysis:

- Compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

- Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Solvent Extraction for Insect Cuticular Hydrocarbons

This method is used for the extraction of less volatile hydrocarbons from the insect cuticle.

1. Sample Preparation:

- Individual or pooled insects are placed in a glass vial.

- A known volume of a non-polar solvent (e.g., n-hexane, pentane; typically 200-500 µL) is added to the vial.

- An internal standard (e.g., a known concentration of an alkane such as n-C22 or n-C24) is added for quantification.

2. Extraction:

- The vial is agitated (e.g., vortexed) for a short period (e.g., 2-5 minutes) to wash the CHCs from the cuticle.

- The solvent is carefully transferred to a clean vial, leaving the insect behind.

- The extract may be concentrated under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis:

- A small volume of the extract (e.g., 1 µL) is injected into the GC-MS.

- GC Conditions (Example):

- Column: DB-5ms or similar non-polar column.

- Carrier Gas: Helium.

- Oven Temperature Program: A program designed for the analysis of long-chain hydrocarbons, e.g., initial temperature of 60 °C, ramped to 300 °C.

- Injector Temperature: 280 °C.

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 50-600.

4. Data Analysis:

- Identification is based on mass spectra and retention times compared to standards and libraries.

- Quantification is based on the peak area relative to the internal standard.

Biosynthesis of C7H14 Isomers

The biosynthetic pathways leading to the formation of C7H14 isomers are not fully elucidated for many organisms. However, general principles of hydrocarbon and cycloalkane biosynthesis can provide a framework for understanding their formation.

Biosynthesis of Heptenes and other Acyclic Alkenes in Insects

In insects, long-chain hydrocarbons, including alkenes, are generally synthesized through the fatty acid synthase (FAS) pathway.

-

Chain Elongation: Acetyl-CoA is converted to malonyl-CoA, which serves as the building block for the growing fatty acid chain. The chain is elongated by the addition of two-carbon units.

-

Desaturation: A desaturase enzyme introduces a double bond into the fatty acyl-CoA chain.

-

Reduction and Decarbonylation: The fatty acyl-CoA is then reduced to a fatty aldehyde, followed by a decarbonylation step to yield the final hydrocarbon with one less carbon atom.

The specific enzymes and regulatory mechanisms that lead to the production of C7 alkenes are likely highly specific to the insect species.

Biosynthesis of Cycloheptane and Methylcyclohexane

The biosynthesis of seven-membered rings in nature is less common than the formation of five- and six-membered rings. While specific pathways for cycloheptane and methylcyclohexane in plants are not well-defined, potential mechanisms can be inferred from microbial biosynthetic pathways for cyclic compounds. These may involve:

-

Cyclization of a Linear C7 Precursor: An enzyme could catalyze the intramolecular cyclization of a C7 intermediate derived from fatty acid or polyketide metabolism.

-

Ring Expansion: A six-membered ring precursor, such as a cyclohexane (B81311) derivative, could undergo an enzymatic ring expansion to form a cycloheptane ring.

Further research is needed to elucidate the specific enzymatic machinery and genetic basis for the biosynthesis of these C7 cycloalkanes in their natural sources.

Visualizations

Caption: Workflow for Plant Volatile Analysis using HS-SPME-GC-MS.

Caption: General Biosynthetic Pathway of Insect Cuticular Hydrocarbons.

Conclusion

The C7H14 isomers represent a fascinating and diverse group of natural products with important ecological roles. While their presence has been reported in various plant and insect species, there is a clear need for more quantitative studies to understand their abundance and biological significance fully. The experimental protocols outlined in this guide provide a robust framework for the analysis of these compounds. Further research into their biosynthetic pathways, particularly for the cyclic isomers, will undoubtedly reveal novel enzymatic mechanisms and contribute to a deeper understanding of the chemical diversity of the natural world.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Branched Alkenes: The Case of 2,3,3-Trimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for branched alkenes, using 2,3,3-trimethyl-1-butene as a central example. It delves into the systematic rules governing the naming of these organic compounds, their physicochemical properties, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and academia.

IUPAC Nomenclature of Branched Alkenes

The IUPAC system of nomenclature provides a standardized and unambiguous method for naming organic compounds. For branched alkenes, a series of rules are followed to derive the systematic name.[1][2][3]

Core Principles:

-

Parent Chain Selection: The longest continuous carbon chain that contains the carbon-carbon double bond is identified as the parent chain.[2][3] If there are two or more chains of equal length containing the double bond, the chain with the greater number of substituents is chosen.

-

Numbering the Parent Chain: The parent chain is numbered from the end that gives the carbon atoms of the double bond the lowest possible numbers.[2][3] If the double bond is equidistant from both ends, the chain is numbered from the end that gives the first substituent the lowest number.

-

Identifying and Naming Substituents: All groups attached to the parent chain that are not part of the parent chain itself are considered substituents. These are named using standard IUPAC prefixes (e.g., methyl, ethyl, propyl).

-

Locating Substituents and the Double Bond: The position of each substituent and the double bond is indicated by the number of the carbon atom to which it is attached on the parent chain. The number for the double bond indicates the lower-numbered carbon of the double bond.

-

Assembling the Name: The full IUPAC name is assembled by listing the substituents in alphabetical order (preceded by their locants), followed by the name of the parent alkene. The locant of the double bond is placed either before the parent name or before the "-ene" suffix.

Application to this compound:

Let's apply these rules to the example compound, this compound:

-

Parent Chain: The longest carbon chain containing the double bond has four carbon atoms, making it a "butene".

-

Numbering: The chain is numbered from the right to give the double bond the lowest possible number (between C1 and C2).

-

Substituents: There are three methyl (-CH₃) groups as substituents. One is on carbon 2, and two are on carbon 3.

-

Assembling the Name: The substituents are three methyl groups, so "trimethyl". Their locants are 2, 3, and 3. The double bond is at position 1. Therefore, the systematic IUPAC name is This compound .

The logical flow of these rules can be visualized as follows:

References

Electron Ionization Mass Spectrometry of 2,3,3-Trimethyl-1-butene: A Technical Guide

This guide provides a comprehensive overview of the electron ionization mass spectrum of 2,3,3-trimethyl-1-butene, tailored for researchers, scientists, and professionals in drug development. It details the fragmentation patterns, experimental protocols for spectral acquisition, and a quantitative analysis of the mass spectrum.

Introduction

Electron Ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound.[1] When a molecule, such as this compound, is subjected to a high-energy electron beam (typically 70 eV), it is ionized to form a molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (C₇H₁₄, molecular weight: 98.19 g/mol ), the fragmentation pattern is influenced by the stability of the resulting carbocations.[2][3][4][5]

Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2][3]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C₃H₅]⁺ |

| 57 | 85.5 | [C₄H₉]⁺ |

| 83 | 45.9 | [C₆H₁₁]⁺ |

| 98 | 10.8 | [C₇H₁₄]⁺• (Molecular Ion) |

| 39 | 24.1 | [C₃H₃]⁺ |

| 55 | 22.8 | [C₄H₇]⁺ |

| 27 | 19.3 | [C₂H₃]⁺ |

| 29 | 16.9 | [C₂H₅]⁺ |

| 43 | 14.5 | [C₃H₇]⁺ |

Fragmentation Pathway Analysis

The fragmentation of the this compound molecular ion (m/z 98) is dominated by cleavages that lead to the formation of stable carbocations. The base peak at m/z 41 corresponds to the highly stable allyl cation ([C₃H₅]⁺). Another prominent peak at m/z 57 is attributed to the tert-butyl cation ([C₄H₉]⁺), which is also very stable. The peak at m/z 83 results from the loss of a methyl radical.

The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

The following is a generalized protocol for the acquisition of an electron ionization mass spectrum of a volatile organic compound like this compound. This protocol is based on standard procedures for gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

2. Instrument and GC Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 2 minutes at 200 °C.

-

3. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-200.

-

Scan Speed: 1000 amu/s.

-

Solvent Delay: 3 minutes.

4. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak and subtract the background spectrum.

-

Analyze the resulting mass spectrum and compare it to a reference library (e.g., NIST).

The experimental workflow is depicted in the following diagram.

Caption: Workflow for obtaining the EI mass spectrum of a volatile compound.

Conclusion

The electron ionization mass spectrum of this compound provides a distinct fragmentation pattern that is valuable for its identification and structural elucidation. The formation of stable carbocations, particularly the allyl and tert-butyl cations, governs the fragmentation process. By following a standardized experimental protocol, reproducible and high-quality mass spectra can be obtained, facilitating reliable compound identification in various scientific and industrial applications.

References

Methodological & Application

Laboratory Scale Synthesis of 2,3,3-Trimethyl-1-butene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,3,3-trimethyl-1-butene, also known as triptene. The primary method detailed is the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol (B1595699). An alternative synthesis route for the precursor alcohol via a Grignard reaction is also presented. This guide includes comprehensive experimental procedures, characterization data, and visual workflows to ensure reproducible and efficient synthesis for research and development applications.

Introduction

This compound is a highly branched alkene of interest in various fields of chemical research, including as a starting material in organic synthesis and for the study of reaction mechanisms. Its synthesis is a common example of elimination reactions in educational and research settings. The most prevalent laboratory-scale preparation involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3,3-trimethyl-2-butanol. This reaction typically proceeds via an E1 mechanism.

Synthesis Pathway Overview

The primary synthesis route involves two main stages: the formation of the precursor tertiary alcohol followed by its dehydration to the target alkene.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2,3,3-Trimethyl-2-butanol

This protocol details the elimination reaction to form the target alkene.

Materials:

-

2,3,3-Trimethyl-2-butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Sodium Hydroxide (B78521) (NaOH) pellets

-

Ice

-

Distilled water

-

Acetone (for cleaning)

Equipment:

-

Round-bottom flasks (50 mL and 25 mL)

-

Fractional distillation apparatus (Vigreux column, condenser, distillation head, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar (optional)

-

Gas chromatograph (for purity analysis)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, place approximately 15 mL of 2,3,3-trimethyl-2-butanol. Cool the flask in an ice-water bath.

-

Acid Addition: Slowly add 5 mL of 9 M sulfuric acid to the cooled alcohol with gentle swirling.[1] The addition should be done carefully to control the exothermic reaction.

-

Distillation: Add a few boiling chips to the flask and assemble a fractional distillation apparatus. Use a 25 mL round-bottom flask as the receiving flask, cooled in an ice bath to minimize the evaporation of the volatile product.[1]

-

Heating: Gently heat the reaction mixture using a heating mantle. The product, this compound, will begin to distill.

-

Collection: Collect the distillate until about half to two-thirds of the initial volume in the reaction flask has been distilled, or until the temperature at the distillation head begins to rise sharply.[1]

-

Purification: Transfer the collected distillate to a clean flask. Add approximately 1 gram of anhydrous sodium sulfate to remove any residual water and a few pellets of sodium hydroxide to neutralize any acidic impurities.[1] Swirl the flask to ensure mixing.

-

Final Distillation: Perform a simple distillation of the dried product. Collect the fraction that boils in the range of 78-80 °C.[2][3]

-

Characterization: Determine the yield of the purified product. Characterize the product using 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 2,3,3-Trimethyl-2-butanol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

tert-Butyl chloride

-

Acetone

-

Iodine crystal (optional, as an initiator)

-

Aqueous solution of Hydrochloric Acid (HCl) or Ammonium (B1175870) Chloride (NH₄Cl)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Mechanical stirrer

-

Drying tube (filled with CaCl₂)

-

Ice bath

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

-

Addition of Alkyl Halide: A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the separatory funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. The reaction mixture should be stirred continuously.

-

Reaction with Acetone: Once the Grignard reagent has formed (the magnesium has mostly dissolved), the solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is then added dropwise with continuous stirring.

-

Hydrolysis: After the addition of acetone is complete, the reaction mixture is carefully quenched by the slow addition of an aqueous solution of a weak acid, such as ammonium chloride, or a dilute strong acid like hydrochloric acid, while cooling in an ice bath.[4] This step hydrolyzes the magnesium alkoxide to form the tertiary alcohol.

-

Workup: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then dried over anhydrous sodium sulfate.

-

Purification: The diethyl ether is removed by distillation, and the resulting crude 2,3,3-trimethyl-2-butanol can be purified by distillation or recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₇H₁₄ | [5] |

| Molecular Weight | 98.19 g/mol | [2][5] |

| Boiling Point | 78-80 °C | [2][3] |

| Density | 0.705 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.402 | [2] |

| 2,3,3-Trimethyl-2-butanol | ||

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 g/mol | |

| Purity (Typical) | >98% | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| 1H NMR | δ (ppm): ~4.6 (s, 2H, =CH₂), ~1.7 (s, 3H, -C(CH₃)=), ~1.0 (s, 9H, -C(CH₃)₃) | [6] |

| 13C NMR | δ (ppm): ~155.8 (=C<), ~106.5 (=CH₂), ~37.9 (-C(CH₃)₃), ~29.1 (-C(CH₃)₃), ~25.2 (-C(CH₃)=) | |

| IR (cm-1) | ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1640 (C=C stretch), ~890 (out-of-plane bend for =CH₂) | [5] |

| Mass Spec (m/z) | 98 (M+), 83, 57, 41 | [7] |

Visualizations

Reaction Mechanism: Acid-Catalyzed Dehydration

The dehydration of 2,3,3-trimethyl-2-butanol proceeds through an E1 elimination mechanism.

Caption: E1 mechanism for the dehydration of 2,3,3-trimethyl-2-butanol.

Experimental Workflow: Dehydration Protocol

A visual representation of the key steps in the dehydration synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. sites.nvcc.edu [sites.nvcc.edu]

- 2. 2,3,3-トリメチル-1-ブテン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 594-56-9 [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 2,3,3-Trimethylbut-1-ene | C7H14 | CID 11669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(594-56-9) 1H NMR [m.chemicalbook.com]

- 7. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]

Application Notes and Protocols: 2,3,3-Trimethyl-1-butene in Industrial Contexts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current and potential industrial applications of 2,3,3-trimethyl-1-butene, a highly branched C7 olefin. While direct, large-scale industrial consumption of this compound is not widely documented, its properties suggest significant potential in several areas, primarily related to fuel production and specialized chemical synthesis.

Application 1: High-Octane Fuel Component and Precursor to Triptane

This compound, also known as triptene, possesses a high octane (B31449) rating, making it a valuable component for gasoline blending to improve anti-knock characteristics. Its saturated counterpart, 2,2,3-trimethylbutane (B165475) (triptane), is a well-known fuel additive with an even higher octane rating. Therefore, the primary industrial application of this compound is intrinsically linked to its use as a precursor in triptane production via hydrogenation.

Data Presentation: Octane Ratings

The following table summarizes the octane numbers for this compound, showcasing its potential as a high-performance fuel component.

| Compound Name | CAS Number | Research Octane Number (RON) | Motor Octane Number (MON) |

| This compound | 594-56-9 | 105.3 | 90.5 |

| 2,2,3-Trimethylbutane (Triptane) | 464-06-2 | 112-113 | 101 |

Experimental Protocol: Hydrogenation of this compound to Triptane

This protocol describes a general procedure for the catalytic hydrogenation of this compound to produce 2,2,3-trimethylbutane (triptane).

Materials:

-

This compound (98+% purity)

-

Palladium on carbon (Pd/C, 5 wt%) or Nickel-diatomaceous earth catalyst

-

High-pressure autoclave reactor

-

Solvent (e.g., n-pentane or ethanol)

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

-

Charging the Reactor:

-

Add the catalyst (e.g., 5% Pd/C) to the reactor. The catalyst loading is typically between 1-5% by weight relative to the substrate.

-

Introduce the solvent into the reactor.

-

Add this compound to the solvent-catalyst mixture.

-

-

Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to ensure an inert atmosphere.

-

Hydrogenation:

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 atmospheres).

-

Begin agitation and heat the reactor to the target temperature (e.g., 150°C).

-

Monitor the reaction progress by observing the drop in hydrogen pressure. Maintain a constant hydrogen pressure by feeding more gas as it is consumed.

-

-

Reaction Completion and Cooldown: Once the hydrogen uptake ceases, the reaction is considered complete. Stop the heating and allow the reactor to cool to room temperature.

-

Depressurization and Product Recovery: Carefully vent the excess hydrogen from the reactor. Filter the reaction mixture to remove the catalyst. The filtrate contains the product, triptane, dissolved in the solvent.

-

Purification: The solvent can be removed by distillation to yield the final product, 2,2,3-trimethylbutane. The purity of the product can be verified using gas chromatography (GC).

A patent from 1944 describes a process where a methoxyheptene is hydrogenated to a mixture containing triptane using a nickel-diatomaceous earth catalyst at 150°C and 100 atmospheres of pressure.[1]

References

Application Notes and Protocols for 2,3,3-Trimethyl-1-butene in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-1-butene, a highly branched alpha-olefin, presents unique characteristics in the context of polymerization reactions. Its sterically hindered nature significantly influences its reactivity, making it a challenging monomer for traditional high-molecular-weight polymer synthesis. However, this same structural feature opens possibilities for its use in specialized applications such as oligomerization, as a comonomer to modify polymer properties, and potentially as a chain transfer agent. These application notes provide an overview of the potential uses of this compound in polymerization, along with generalized experimental protocols based on analogous systems due to the limited availability of direct experimental data for this specific monomer.

Application Notes

Cationic Polymerization

This compound is a strong candidate for cationic polymerization due to the electron-donating nature of the alkyl groups, which can stabilize the resulting tertiary carbocation intermediate. However, the significant steric hindrance around the double bond is expected to impede the approach of the monomer to the growing polymer chain, leading to low polymerization rates and favoring the formation of low molecular weight oligomers or dimers.

Key Considerations:

-

Initiator Systems: Strong Lewis acids (e.g., BF₃, AlCl₃, TiCl₄) in conjunction with a protic co-initiator (e.g., water, alcohol) are typically employed to initiate cationic polymerization.

-

Reaction Temperature: Low temperatures (-100 to -40 °C) are generally required to suppress chain transfer and termination reactions, thereby increasing the molecular weight of the product.

-

Solvent: A polar solvent, such as methylene (B1212753) chloride, is often used to facilitate the separation of the ion pair of the growing chain end, which can lead to a more controlled polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are widely used for the polymerization of alpha-olefins.[1] However, the steric bulk of this compound is likely to present a significant challenge for insertion into the growing polymer chain at the transition metal center. This can result in very low to no polymerization activity for homopolymerization.

Potential as a Comonomer:

While homopolymerization may be difficult, this compound could be incorporated as a comonomer with less sterically hindered olefins, such as ethylene (B1197577) or propylene. In this role, it would introduce bulky side groups into the polymer backbone, which could modify the physical properties of the resulting copolymer, such as:

-

Decreased crystallinity

-

Lower melting point

-

Increased solubility

-

Improved impact strength

Potential as a Chain Transfer Agent

Experimental Protocols (Hypothetical, based on analogous systems)

Disclaimer: The following protocols are generalized and based on the polymerization of structurally similar, sterically hindered alkenes. Optimization will be necessary for any specific application of this compound.

Protocol 1: Cationic Oligomerization of this compound

Objective: To synthesize low molecular weight oligomers of this compound.

Materials:

-

This compound (freshly distilled)

-

Lewis Acid Initiator (e.g., Aluminum trichloride, AlCl₃)

-

Co-initiator (e.g., deionized water)

-

Anhydrous polar solvent (e.g., Methylene chloride, CH₂Cl₂)

-

Quenching agent (e.g., Methanol)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, etc.)

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

-

Solvent and Monomer Addition: Under a positive pressure of inert gas, add anhydrous methylene chloride to the flask via cannula transfer. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the freshly distilled this compound to the cooled solvent.

-

Initiator Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a stock solution of the Lewis acid initiator (e.g., AlCl₃ in methylene chloride).

-

Initiation: Slowly add a controlled amount of the co-initiator (e.g., water) to the monomer solution. Following this, add the Lewis acid initiator solution dropwise to the reaction mixture via a syringe.

-

Polymerization: Maintain the reaction at the set temperature and stir for a predetermined time (e.g., 1-4 hours). Monitor the reaction progress if possible (e.g., by taking aliquots for GC analysis).

-

Termination: Quench the reaction by adding an excess of pre-chilled methanol (B129727) to the flask.

-

Product Isolation: Allow the mixture to warm to room temperature. Wash the organic layer with deionized water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Characterization: Analyze the resulting oligomeric product by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR spectroscopy for structural characterization.

Protocol 2: Ziegler-Natta Copolymerization of Ethylene and this compound

Objective: To synthesize a copolymer of ethylene and this compound.

Materials:

-

Ethylene gas (polymerization grade)

-

This compound (freshly distilled)

-

Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

-

Cocatalyst (e.g., Triethylaluminum (B1256330), Al(C₂H₅)₃)

-

Anhydrous non-polar solvent (e.g., Heptane)

-

Methanol for quenching

-

Pressurized polymerization reactor

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Preparation: Thoroughly dry and purge a high-pressure polymerization reactor with inert gas.

-

Solvent and Cocatalyst Addition: Introduce the anhydrous heptane (B126788) into the reactor. Add the triethylaluminum cocatalyst to the solvent.

-

Catalyst Introduction: Introduce the solid Ziegler-Natta catalyst component into the reactor.

-

Monomer Feed: Pressurize the reactor with ethylene to the desired partial pressure. Introduce a measured amount of liquid this compound into the reactor.

-

Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C) and maintain constant pressure by continuously feeding ethylene. Stir the reaction mixture vigorously.

-

Termination: After the desired reaction time, stop the ethylene feed and vent the reactor. Quench the reaction by adding methanol.

-

Polymer Isolation: Precipitate the copolymer by adding the reaction mixture to a large volume of acidified methanol. Filter the polymer, wash it with methanol, and dry it in a vacuum oven.

-

Characterization: Characterize the copolymer for its composition (e.g., using ¹³C NMR), molecular weight (GPC), and thermal properties (DSC).

Data Presentation

Due to the lack of specific quantitative data for the polymerization of this compound, the following tables summarize general expectations based on the behavior of other highly branched α-olefins.

Table 1: Expected Outcome of Homopolymerization Attempts of this compound

| Polymerization Type | Expected Product | Typical Molecular Weight (Mn) | Key Challenges |

| Cationic | Oligomers/Dimers | < 1,000 g/mol | Steric hindrance leading to low propagation rates and dominant chain transfer/termination. |

| Ziegler-Natta | Very low to no polymer | - | Severe steric hindrance preventing monomer insertion at the catalytic site. |

| Radical | Low molecular weight oligomers | < 1,000 g/mol | Steric hindrance and potential for chain transfer. |

Table 2: Potential Effects of Incorporating this compound as a Comonomer

| Property | Expected Change with Incorporation | Rationale |

| Crystallinity | Decrease | Bulky side groups disrupt chain packing. |

| Density | Decrease | Less efficient chain packing. |

| Melting Temperature (Tm) | Decrease | Disruption of crystalline domains. |

| Glass Transition Temp. (Tg) | Increase | Reduced chain mobility due to bulky side groups. |

| Mechanical Strength | Decrease | Lower crystallinity. |

| Solubility | Increase | Disruption of intermolecular forces. |

Visualizations

Caption: Workflow for the cationic oligomerization of this compound.

Caption: Logical relationship in Ziegler-Natta copolymerization.

Caption: Proposed mechanism of chain transfer involving this compound.

References

Application Notes and Protocols: 2,3,3-Trimethyl-1-butene for Specialty Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-1-butene, also known as triptene, is a highly branched α-olefin with the chemical formula C₇H₁₄.[1][2][3][4] Its unique structure, featuring a quaternary carbon atom adjacent to a vinyl group, presents both challenges and opportunities for its use as a monomer in the synthesis of specialty polymers. The steric hindrance imposed by the tert-butyl group is expected to impart distinctive properties to the resulting polymers, such as high thermal stability, amorphous nature, and tailored solubility. These characteristics are of significant interest in the development of advanced materials for applications ranging from specialized membranes and coatings to matrices for controlled drug delivery.

This document provides detailed application notes and theoretical protocols for the polymerization of this compound via cationic and Ziegler-Natta catalysis. The information is intended to serve as a foundational guide for researchers exploring the potential of this unique monomer.

Monomer Properties

A thorough understanding of the monomer's physical and chemical properties is crucial for designing polymerization experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 594-56-9 | [3][4][5][6] |

| Molecular Formula | C₇H₁₄ | [1][3][4] |

| Molecular Weight | 98.19 g/mol | [1][4][5] |

| Boiling Point | 78-80 °C | [5][6] |

| Density | 0.705 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.402 | [5] |

| Flash Point | -17 °C (closed cup) | [5] |

| Autoignition Temperature | 707 °F | [5] |

| Hazards | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][5] |

Polymerization Strategies and Expected Polymer Properties